molecular formula C19H15NO3S B13984551 2-Benzoyl-N-phenylbenzene-1-sulfonamide CAS No. 18963-28-5

2-Benzoyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B13984551
CAS No.: 18963-28-5
M. Wt: 337.4 g/mol
InChI Key: ISHOTEFIMLQPQU-UHFFFAOYSA-N
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Description

Benzenesulfonamide,2-benzoyl-n-phenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide,2-benzoyl-n-phenyl- typically involves the reaction of benzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide,2-benzoyl-n-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,2-benzoyl-n-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of benzenesulfonamide,2-benzoyl-n-phenyl- involves the inhibition of specific enzymes or receptors in the target organism. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH balance within the cells, leading to cell death . The compound may also interact with bacterial enzymes, interfering with their metabolic processes and resulting in antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-
  • N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide,2-benzoyl-n-phenyl- stands out due to its unique benzoyl and phenyl substituents, which contribute to its distinct chemical and biological properties. Compared to other sulfonamides, it exhibits higher selectivity and potency against certain cancer cell lines and bacterial strains.

Properties

CAS No.

18963-28-5

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

2-benzoyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H15NO3S/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(22,23)20-16-11-5-2-6-12-16/h1-14,20H

InChI Key

ISHOTEFIMLQPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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